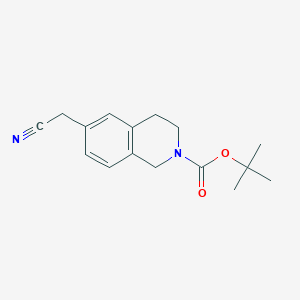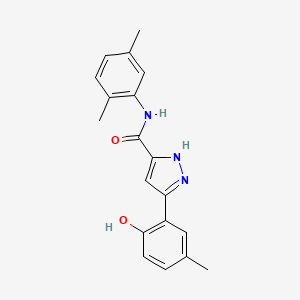![molecular formula C48H44F12N3O5PPdS B14094024 Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4] is a palladium-based complex known for its catalytic properties. This compound is particularly significant in the field of organic synthesis, where it is used to facilitate various chemical reactions, including cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. Typically, the process begins with the preparation of the ligand, which includes the introduction of methanesulfonato and trifluoromethyl groups. The ligand is then complexed with palladium(II) to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II).
化学反応の分析
Types of Reactions
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions where it helps in the exchange of functional groups between molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and organometallic reagents. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate.
Major Products
The major products formed from reactions involving Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) are often complex organic molecules with high degrees of functionalization. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry
In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Its high efficiency and selectivity make it a preferred choice for synthesizing complex organic molecules.
Biology and Medicine
In biology and medicine, Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is used in the development of new drugs. Its ability to facilitate the synthesis of biologically active compounds makes it valuable in medicinal chemistry.
Industry
Industrially, this compound is used in the production of fine chemicals and materials. Its catalytic properties enable efficient and cost-effective manufacturing processes, contributing to the production of high-value products.
作用機序
The mechanism of action of Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the substrate. This coordination activates the substrate, making it more reactive and facilitating the desired chemical transformation. The palladium center undergoes cycles of oxidation and reduction, enabling the transfer of functional groups between molecules.
類似化合物との比較
Similar Compounds
- Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II)
- Trifluoromethyl phenyl sulfone
- Diarylprolinol silyl ether
Uniqueness
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its high catalytic efficiency and selectivity. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable compound in various fields of research and industry.
特性
分子式 |
C48H44F12N3O5PPdS |
|---|---|
分子量 |
1140.3 g/mol |
IUPAC名 |
2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-10H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChIキー |
IEUPVPFZVXYIGN-UHFFFAOYSA-M |
正規SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=C2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]propanoylamino]hexanoic acid;azane](/img/structure/B14093956.png)
![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)

![N-[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]-2-{3-[(4-methanesulfonyl-2-methoxyphenyl)amino]prop-1-yn-1-yl}-1-(2,2,2-trifluoroethyl)indol-4-amine](/img/structure/B14093967.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)
![7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093976.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)


